1-(Docosylsulfanyl)docosane

Description

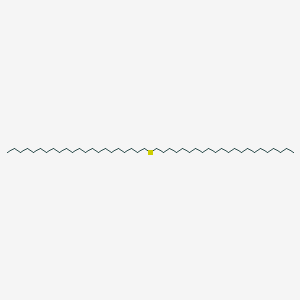

1-(Docosylsulfanyl)docosane is a symmetrical thioether compound with the molecular formula C44H90S and a molecular weight of 627.27 g/mol. It consists of two docosyl (C22H45) chains linked by a sulfur atom. Thioethers (R-S-R') are known for their chemical stability, moderate polarity, and applications in lubrication, organic synthesis, and material science. Thus, comparisons are inferred from structurally related compounds, such as alkanes, alcohols, halides, and sulfonates, as detailed below.

Properties

IUPAC Name |

1-docosylsulfanyldocosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H90S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFLGPJOWXLJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H90S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562593 | |

| Record name | 1-(Docosylsulfanyl)docosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106683-08-3 | |

| Record name | 1-(Docosylsulfanyl)docosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Docosylsulfanyl)docosane typically involves the reaction of docosane with a sulfanylating agent under controlled conditions. One common method is the reaction of docosane with thiol in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfanyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Docosylsulfanyl)docosane can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfanyl group, reverting to docosane.

Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Docosane.

Substitution: Various substituted alkanes depending on the nucleophile used.

Scientific Research Applications

1-(Docosylsulfanyl)docosane has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of long-chain alkanes and their derivatives.

Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.

Industry: Utilized in the development of phase change materials for thermal energy storage, owing to its high melting point and thermal stability

Mechanism of Action

The mechanism by which 1-(Docosylsulfanyl)docosane exerts its effects is largely dependent on its structural properties. The long carbon chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The sulfanyl group can interact with various molecular targets, including proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key attributes of 1-(Docosylsulfanyl)docosane with analogous compounds:

Key Comparative Analysis

Docosane (C22H46)

- Structure/Function : A straight-chain alkane lacking functional groups.

- Properties: Non-polar, hydrophobic, and chemically inert. Used as a standard in gas chromatography (GC) and identified as a volatile organic compound (VOC) with antimicrobial activity in insect studies .

1-Docosanol (C22H46O)

- Structure/Function : A long-chain primary alcohol with a hydroxyl (-OH) group.

- Properties : Higher polarity than alkanes, melting point ~71°C , and applications in antiviral creams (e.g., Abreva) and cosmetic emollients .

- Contrast with Target : The hydroxyl group increases water solubility compared to the thioether, which is expected to have intermediate polarity.

1-Bromodocosane (C22H45Br)

- Structure/Function : A brominated alkane with a reactive C-Br bond.

- Properties : Used as an alkylating agent in organic synthesis. Higher reactivity due to the bromide substituent .

- Contrast with Target : The thioether’s sulfur linkage is less reactive than a C-Br bond, making it more stable but less useful in substitution reactions.

Sodium Dodecanesulfonate (C12H25SO3Na)

- Structure/Function : A sulfonate surfactant with a polar -SO3<sup>-</sup>Na<sup>+</sup> head.

- Properties : High water solubility, used in detergents and emulsifiers .

- Contrast with Target: The sulfonate group confers ionic character, unlike the non-ionic thioether.

Physical-Chemical Property Trends

- Polarity : Sulfonate > Alcohol > Thioether > Alkane > Alkyl bromide.

- Molecular Weight: Thioether (627 g/mol) > 1-Bromodocosane (389 g/mol) > 1-Docosanol (327 g/mol) > Docosane (311 g/mol) > Sulfonate (272 g/mol).

- Applications : Thioethers are theorized to act as lubricants or polymer stabilizers due to sulfur’s electron-rich nature, but specific uses remain unverified in the evidence.

Biological Activity

1-(Docosylsulfanyl)docosane, with the chemical formula C₃₁H₆₆S, is an organic compound characterized by a long carbon chain and a sulfanyl group. This unique structure positions it as a subject of interest in various scientific fields, particularly in biology and medicine due to its potential biological activities.

Structure and Composition

- Molecular Formula : C₃₁H₆₆S

- Molecular Weight : 478.00 g/mol

- Structural Characteristics : The compound features a long hydrophobic carbon chain, which contributes to its amphiphilic properties.

Synthesis

This compound is typically synthesized through the reaction of docosane with a sulfanylating agent under controlled conditions. Common methods include:

- Thiol Reaction : Docosane reacts with thiol in the presence of a Lewis acid catalyst.

- Industrial Production : High-pressure reactors and continuous flow systems are often employed to optimize yield and purity.

The biological activity of this compound is largely attributed to its amphiphilic nature, allowing it to interact with biological membranes. Its mechanisms include:

- Membrane Integration : The long carbon chain facilitates integration into lipid bilayers, potentially altering membrane integrity.

- Protein Interaction : The sulfanyl group may interact with proteins and enzymes, impacting their function.

Potential Applications

This compound has been investigated for several applications:

- Drug Delivery Systems : Its ability to interact with lipid bilayers makes it a candidate for enhancing drug delivery efficiency.

- Thermal Energy Storage : Due to its high melting point, it is explored for use in phase change materials.

Case Studies and Research Findings

Research has highlighted the following findings regarding this compound:

| Study | Findings |

|---|---|

| Biological Membrane Interaction Study | Demonstrated that this compound can disrupt lipid bilayers, leading to increased permeability for small molecules. |

| Drug Delivery Research | Showed enhanced delivery of hydrophilic drugs when encapsulated in formulations containing this compound. |

| Thermal Properties Analysis | Investigated its thermal stability and phase change behavior, confirming its potential for thermal energy applications. |

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Key Characteristics |

|---|---|---|

| Docosane | C₂₂H₄₆ | Straight-chain alkane; lacks functional groups. |

| Docosan-1-ol | C₂₂H₄₆O | Contains a hydroxyl group; used in surfactant applications. |

| Docosanedioic acid | C₂₂H₄₄O₂ | Dicarboxylic acid; utilized in polymer synthesis. |

Uniqueness of this compound

The presence of the sulfanyl group distinguishes this compound from other long-chain alkanes, providing it with distinct chemical reactivity and potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.